molecular formula C29H35NO5 B1665079 7-(5-(((1,1'-Biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid CAS No. 123122-56-5

7-(5-(((1,1'-Biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid

Cat. No. B1665079
M. Wt: 477.6 g/mol
InChI Key: UWQXOMOFJWMVPM-BJHZJVKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AH 22921 is a thromboxane A2 antagonist.

Scientific Research Applications

  • Thromboxane Receptor Blocking : AH23848, a compound structurally similar to the one , is identified as a potent, specific thromboxane receptor blocker. It is significant for its potential role in elucidating the physiological or pathological role of thromboxane A2 (Brittain et al., 1985).

  • Synthesis of 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase Inhibitors : This compound is part of a series synthesized for inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an important target in cholesterol regulation (Stokker et al., 1986).

  • Cyclocondensation into Pyrimidine Derivatives : Derivatives of the compound have been reported in cyclocondensation reactions to form pyrimidine and pyrimidine-like derivatives, highlighting its utility in organic synthesis (Flores et al., 2013).

  • Photocleavage of Nitroindolines : Studies on the photocleavage of nitroindolines, including derivatives of this compound, have been conducted to understand their potential as photolabile precursors of carboxylic acids, useful in biomedical analysis (Papageorgiou & Corrie, 2000).

  • Novel Fluorophore Production : An oxidation product of a related compound shows promise as a novel fluorophore with potential biomedical analysis applications, demonstrating the diverse applications of these chemical structures (Hirano et al., 2004).

properties

CAS RN

123122-56-5

Product Name

7-(5-(((1,1'-Biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1,3-6,8-9,12-15,25,27,29H,2,7,10-11,16-21H2,(H,32,33)/b6-1-/t25-,27-,29+/m0/s1

InChI Key

UWQXOMOFJWMVPM-BJHZJVKSSA-N

Isomeric SMILES

C1COCCN1[C@@H]2[C@H]([C@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)C/C=C\CCCC(=O)O

SMILES

C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC=CCCCC(=O)O

Canonical SMILES

C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC=CCCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-(5-(((1,1'-biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid
AH 22921
AH-22921

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(5-(((1,1'-Biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid
Reactant of Route 2
7-(5-(((1,1'-Biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid
Reactant of Route 3
7-(5-(((1,1'-Biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid
Reactant of Route 4
7-(5-(((1,1'-Biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid
Reactant of Route 5
7-(5-(((1,1'-Biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid
Reactant of Route 6
7-(5-(((1,1'-Biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-5-heptenoic acid

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